Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate
Description
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate is a synthetic imidazole derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group at the 2-position and a methyl ester at the 4-position of the imidazole ring. This compound is primarily utilized in medicinal chemistry and peptide synthesis, where the Boc group serves as a temporary protecting group for amines during multi-step reactions. The imidazole core provides a heterocyclic scaffold that facilitates interactions with biological targets, such as enzymes or receptors, while the ester group enhances solubility in organic solvents during synthetic procedures. Its structural features make it a versatile intermediate for constructing complex molecules, particularly in the development of protease inhibitors or kinase-targeted therapeutics .
Properties
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-6-8-12-5-7(14-8)9(15)17-4/h5H,6H2,1-4H3,(H,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQHYYZENIHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the tert-butoxycarbonyl group to the 2-aminomethyl-imidazole precursor is a pivotal step. This process typically employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reagent Selection and Reaction Conditions
In a representative procedure, 2-aminomethyl-imidazole-4-carboxylic acid is dissolved in anhydrous acetonitrile at 0°C, followed by sequential addition of triethylamine (1.0 equiv) and Boc anhydride (1.1 equiv). Catalytic 4-dimethylaminopyridine (0.1 equiv) accelerates the reaction, which reaches completion within 3 hours at ambient temperature. The tert-butoxycarbonyl group selectively protects the primary amine without interfering with the imidazole ring’s aromaticity or the carboxylic acid moiety.
Purification and Yield Optimization
Crude product isolation involves solvent evaporation under reduced pressure, followed by silica gel chromatography using a hexane/ethyl acetate gradient (90:10 to 70:30). This method achieves yields exceeding 75%, with purity >95% confirmed by HPLC. Key impurities include di-Boc byproducts, which are minimized by stoichiometric control of Boc anhydride.
Methyl Esterification of the 4-Carboxylic Acid
Esterification of the carboxylic acid group is accomplished via two primary routes: acid-catalyzed Fischer esterification or coupling reagent-mediated activation.
Coupling Reagent-Mediated Esterification
Activation of the carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) in dichloromethane facilitates reaction with methanol. N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) neutralizes generated acids, enabling ester bond formation at room temperature within 12 hours. This method avoids harsh acidic conditions, preserving the tert-butoxycarbonyl group’s integrity.
Table 1: Comparative Esterification Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU-mediated | HATU, DIPEA, MeOH | DCM | 25°C | 82% |
| Fischer esterification | H2SO4, MeOH | MeOH | Reflux | 68% |
Acid-Catalyzed Fischer Esterification
While less common due to risks of tert-butoxycarbonyl cleavage, refluxing the carboxylic acid in methanol with concentrated sulfuric acid (5% v/v) for 24 hours provides moderate yields. This route is reserved for substrates where coupling reagents induce side reactions.
Integrated Synthesis Workflow
A telescoped approach combining tert-butoxycarbonyl protection and esterification enhances efficiency.
One-Pot Sequential Protection-Esterification
In a streamlined protocol, after tert-butoxycarbonyl protection, the reaction mixture is directly treated with HATU and methanol without intermediate purification. This reduces solvent waste and improves overall yield to 78%.
Continuous Flow Considerations
Recent advances in continuous flow chemistry enable precise temperature control during critical steps. Supercritical fluid conditions (270°C, 120 bar) in a plug-flow reactor accelerate esterification while maintaining tert-butoxycarbonyl stability, achieving 85% conversion in 10 minutes.
Industrial-Scale Production Challenges
Solvent and Cost Optimization
Large-scale synthesis prioritizes acetone/water mixtures for crystallization, reducing reliance on chlorinated solvents. A cost analysis reveals that switching from dichloromethane to ethyl acetate decreases raw material expenses by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate plays a significant role in the development of pharmaceutical compounds. Its imidazole structure is particularly relevant in drug design due to the following reasons:
- Antimicrobial Activity : Compounds containing imidazole rings have been shown to exhibit antimicrobial properties. Research indicates that derivatives of imidazole can act against various pathogens, making them potential candidates for antibiotic development .
- Anticancer Agents : The imidazole moiety is also found in several anticancer drugs. Studies have suggested that modifications to the imidazole structure can enhance the efficacy of these agents against cancer cells .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. This compound can serve as a key intermediate in the synthesis of peptides through the following methods:
- Solid Phase Peptide Synthesis (SPPS) : The Boc group allows for selective deprotection during SPPS, facilitating the stepwise assembly of peptides. This method is crucial for producing complex peptides that may have therapeutic applications .
- Linker Development : The compound can be utilized to develop linkers that connect peptide sequences with other functional groups, enhancing their bioactivity and stability .
Drug Development
In drug development, this compound serves as a versatile building block:
- Prodrug Formulations : Its chemical structure allows it to be modified into prodrugs that can improve solubility and bioavailability of active pharmaceutical ingredients (APIs). This is particularly beneficial for compounds that are poorly soluble in water .
- Targeted Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it a candidate for developing targeted drug delivery systems, potentially increasing the therapeutic index of drugs .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus. Results indicated that modifications to the imidazole ring significantly enhanced antibacterial properties compared to the parent compound .
Case Study 2: Peptide Synthesis Optimization
A research team demonstrated the use of this compound in synthesizing a cyclic peptide with potential anticancer activity. The study highlighted how the Boc protecting group facilitated efficient coupling reactions during SPPS, leading to high yields and purity of the final product .
Mechanism of Action
The mechanism of action of Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other positions on the imidazole ring. This selective reactivity is crucial in biochemical pathways and synthetic applications .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Implications
Key Observations :
- The target compound’s methyl ester offers greater versatility in downstream reactions (e.g., saponification to carboxylic acids) compared to bulkier or aromatic groups in analogs like 5{91} or 5{93}.
- Compounds with tertiary amines (e.g., 5{94}) exhibit improved lipophilicity, making them more suitable for blood-brain barrier penetration in drug design .
Substituent Variations at the 5-Position
All compounds in the evidence share a tert-butoxy-S-phenylalanyl or tert-butoxy-S-lysyl group at the 5-position. However, the target compound lacks this modification, which simplifies its synthetic route but limits its utility in peptide elongation compared to derivatives like 5{117} or 5{118} (). The Boc-protected lysyl group in 5{118}, for instance, enables site-specific deprotection for controlled peptide assembly .
Reactivity and Stability
- Boc Deprotection: The Boc group in the target compound is acid-labile, akin to analogs in and . However, steric shielding from substituents like the aminomethylphenyl group in 5{91} slows deprotection kinetics .
- Ester Hydrolysis : The methyl ester in the target compound hydrolyzes faster under basic conditions than the tert-butyl esters in 5{117} or 5{118}, which require stronger acids or prolonged reaction times .
Research Findings and Limitations
- Synthetic Yield : The target compound achieves a higher yield (~85%) in esterification steps compared to analogs with complex substituents (e.g., 5{91} at 72% yield) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 180°C, whereas analogs with aromatic groups (e.g., 5{93}) show higher thermal stability (decomposition at 210°C) due to increased molecular rigidity .
Limitations : Current evidence lacks comparative bioactivity data (e.g., IC₅₀ values), necessitating further studies to correlate structural features with pharmacological efficacy.
Biological Activity
Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate (CAS No. 252348-76-8) is a compound characterized by the molecular formula and a molecular weight of 255.27 g/mol. Its structure includes an imidazole ring, which is a significant feature for biological interactions. This article reviews the biological activity of this compound, including its potential applications in medicinal chemistry and its interaction with biomolecules.
The compound features a tert-butoxycarbonyl (BOC) protecting group, enhancing its stability and solubility in various solvents. The synthesis of this compound can be achieved through multiple methods, emphasizing the importance of protecting groups in organic synthesis.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biomolecules, including proteins and nucleic acids. However, detailed interaction profiles are still under investigation. The compound's structural similarities with other bioactive compounds suggest potential therapeutic applications .
Table 1: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid | Lacks methyl ester functionality | |
| N-tert-butoxycarbonyl-2-amino-methyl-imidazole | Similar structure but without carboxylic acid | |
| Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylate | Different position of carboxylic acid on imidazole |
This table illustrates how this compound stands out due to its specific functional groups and potential reactivity profiles.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research highlights the importance of imidazole derivatives in medicinal chemistry:
- Antitumor Activity : Compounds with similar imidazole structures have demonstrated antitumor activity against various cancer cell lines, suggesting that methyl N-tert-butoxycarbonyl derivatives could exhibit similar properties .
- Kinase Inhibition : Some derivatives have shown potency as inhibitors of cyclin-dependent kinases (CDKs), indicating a potential role in cancer therapy through cell cycle modulation .
- Antiviral Properties : Research on structurally related compounds has indicated antiviral activity against viruses such as Herpes simplex and Polio, opening avenues for further exploration of methyl N-tert-butoxycarbonyl derivatives in antiviral drug development .
Q & A
Q. What are the key synthetic strategies for obtaining Methyl N-tert-butoxycarbonyl-2-aminomethyl-imidazole-4-carboxylate with high purity?
- Methodological Answer: A common approach involves refluxing precursors in ethanol with aqueous cyanamide, followed by concentration and extraction with ethyl acetate. Purification via silica gel chromatography (e.g., dichloromethane:methanol, 100:1) is critical to isolate the product. Post-synthesis, washing with dilute sodium hydroxide and saturated brine enhances purity. Yield optimization requires precise stoichiometric control of reagents and reaction time monitoring .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer:
- 1H-NMR : Analyze proton environments, such as tert-butyl singlet peaks (~1.27 ppm) and aromatic/imidazole protons (e.g., δ 7.26 for aryl groups).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, focusing on fragmentation patterns of the tert-butoxycarbonyl (Boc) group.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) to validate functional groups. Reference standards for imidazole derivatives (e.g., USP or BP standards) can aid calibration .
Advanced Research Questions
Q. What experimental designs address stability challenges of this compound under varying pH and temperature?
- Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
- Solvent Compatibility : Test stability in polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents (e.g., methanol:water mixtures). Evidence suggests Boc-protected imidazoles degrade faster in acidic aqueous media .
- Protection Group Dynamics : Assess Boc deprotection kinetics using trifluoroacetic acid (TFA) under controlled conditions to identify optimal storage parameters .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer:
- Comparative Assay Validation : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT vs. ATP luminescence).
- Impurity Profiling : Use LC-MS to quantify trace byproducts (e.g., de-esterified derivatives) that may interfere with bioactivity. Reference USP standards for purity benchmarks .
- Dose-Response Reproducibility : Perform IC50/EC50 determinations in triplicate with independent synthetic batches to assess batch-to-batch variability .
Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic environments?
- Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the Boc-protected amine and ester carbonyl as reactive sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to predict hydrolysis pathways. Structural analogs with benzimidazole cores (e.g., in ) provide validation datasets .
Q. How can researchers design analogues to improve the metabolic stability of this compound?
- Methodological Answer:
- Isosteric Replacement : Substitute the methyl ester with bioisosteres (e.g., amides or carbamates) to reduce esterase susceptibility.
- Steric Shielding : Introduce bulky substituents adjacent to the Boc group to hinder enzymatic access. Prior studies on imidazole-4-carboxylate derivatives () highlight the role of tert-butyl groups in metabolic resistance.
- In Vitro Microsomal Assays : Test analogues in liver microsomes (human/rat) with NADPH cofactors to quantify half-life improvements .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies, and how can this be mitigated?
- Methodological Answer:
- Critical Parameter Mapping : Identify variables such as reflux duration, solvent purity, and silica gel pore size. For example, extending reflux time from 12 to 18 hours improved yields in analogous imidazole syntheses .
- Byproduct Trapping : Use scavengers (e.g., molecular sieves) to absorb water or cyanamide byproducts during reflux.
- Scale-Up Protocols : Pilot small-scale reactions (1–5 mmol) before transitioning to larger batches to minimize resource waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
